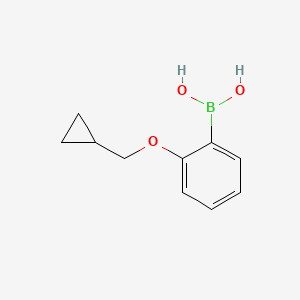
Ácido 2-(ciclopropilmetoxi)fenilborónico
Descripción general
Descripción
2-(Cyclopropylmethoxy)phenylboronic acid, also known as 2-(Cyclopropylmethoxy)phenylboronic acid, is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Cyclopropylmethoxy)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Cyclopropylmethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 2-(ciclopropilmetoxi)fenilborónico, son conocidos por su capacidad de unirse a dioles y bases de Lewis . Esta interacción se aprovecha en el desarrollo de sensores, particularmente para detectar azúcares y otras sustancias biológicas.
Polímeros sensibles a la glucosa
Una de las aplicaciones notables de este compuesto es la creación de polímeros sensibles a la glucosa . Estos polímeros pueden responder a los niveles de glucosa, lo que los convierte en posibles candidatos para sistemas de liberación de insulina autorregulada en el manejo de la diabetes.
Curación de heridas y direccionamiento de tumores
El compuesto ha sido reconocido por su uso en aplicaciones de curación de heridas y direccionamiento de tumores . Su capacidad para interactuar con tejidos y células biológicas lo convierte en una herramienta valiosa en el desarrollo de tratamientos y agentes de diagnóstico para uso médico.
Safety and Hazards
“2-(Cyclopropylmethoxy)phenylboronic acid” is considered hazardous. It is harmful if swallowed and can cause eye irritation . Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and washing hands and face thoroughly after handling .
Direcciones Futuras
Boronic acids, including “2-(Cyclopropylmethoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a transition metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a transition metal catalyst . This reaction is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Result of Action
The compound’s primary function is its role as a reagent in suzuki-miyaura cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Cyclopropylmethoxy)phenylboronic acid. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .
Análisis Bioquímico
Biochemical Properties
2-(Cyclopropylmethoxy)phenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. The boronic acid group in 2-(Cyclopropylmethoxy)phenylboronic acid acts as a Lewis acid, which can form reversible covalent bonds with diols and other Lewis bases .
Molecular Mechanism
At the molecular level, 2-(Cyclopropylmethoxy)phenylboronic acid exerts its effects through its boronic acid group, which can form covalent bonds with biomolecules containing diols or hydroxyl groups . This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. The compound’s ability to participate in Suzuki-Miyaura coupling also highlights its role in facilitating carbon-carbon bond formation through palladium-catalyzed transmetalation .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Cyclopropylmethoxy)phenylboronic acid in laboratory settings are crucial for its effective use in biochemical experiments. The compound is generally stable under normal storage conditions but may degrade over time when exposed to moisture or extreme temperatures
Metabolic Pathways
2-(Cyclopropylmethoxy)phenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors The compound’s boronic acid group can participate in reversible covalent bonding with biomolecules, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-(Cyclopropylmethoxy)phenylboronic acid within cells and tissues are not well-characterized. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation . Understanding the transport mechanisms of this compound is essential for its effective application in biochemical research.
Subcellular Localization
The subcellular localization of 2-(Cyclopropylmethoxy)phenylboronic acid and its effects on activity or function are not extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
[2-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFQJSWJLZPMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400746 | |
| Record name | 2-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050510-36-5 | |
| Record name | 2-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Cyclopropylmethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


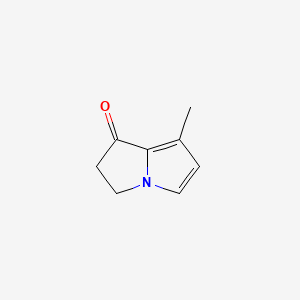
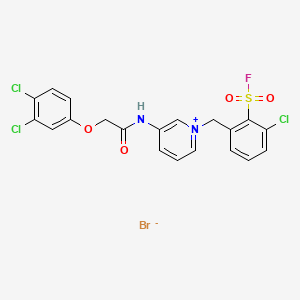
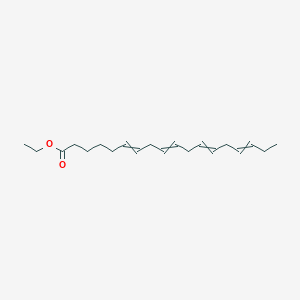
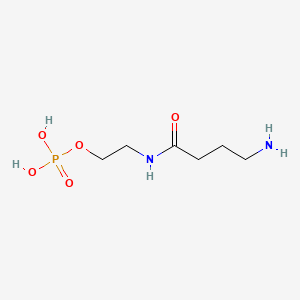
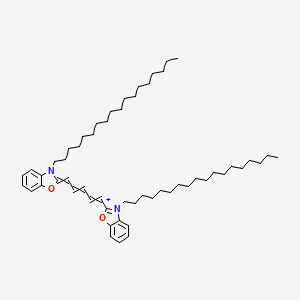
![1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1231978.png)
![7'-hydroxy-4'-(4-methoxyphenyl)-4,4,5'-trimethyl-2-spiro[1,3-diazinane-6,2'-3,4-dihydro-2H-1-benzopyran]thione](/img/structure/B1231979.png)
![2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol](/img/structure/B1231981.png)


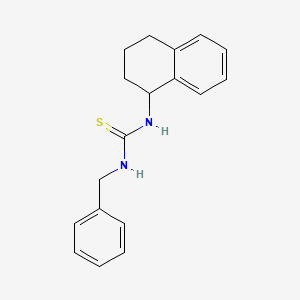
![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)
![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

